molecular formula C16H13NO3 B1239706 Isoxadifen CAS No. 209866-92-2

Isoxadifen

Cat. No. B1239706
M. Wt: 267.28 g/mol
InChI Key: ITGSCCPVERXFGN-UHFFFAOYSA-N
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Description

Isoxadifen, also known as ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate, is a herbicide safener . It is usually used with foramsulfuron and tembotrione to control grasses and broad-leaved weeds .


Synthesis Analysis

The synthesis of Isoxadifen-ethyl involves the reaction of 1, 1-diphenyl ethylene and ethyl 2-chloro-2-(hydroxyimino)acetate under the effects of an alkali metal compound . This synthetic method is mild in reaction, simple in operation, high in yield, low in pollution, and easy to industrialize .


Molecular Structure Analysis

The molecular formula of Isoxadifen is C16H13NO3 . The molecular weight is 267.279 Da . The InChI is 1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19) .


Chemical Reactions Analysis

Isoxadifen-ethyl can effectively alleviate nicosulfuron injury in maize . It enhances the activity of glutathione S-transferases (GSTs) and acetolactate synthase activity in maize . The free acid 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic was equally effective at inducing GSTs as the parent ester and appeared to be the active safener .

Scientific Research Applications

Enhancing Tolerance to Herbicides in Rice

Isoxadifen-ethyl hydrolysate (IH) has been found to alleviate the inhibition of rice growth caused by fenoxaprop-P-ethyl (FE), a herbicide . This is particularly useful as different varieties of rice have varying levels of tolerance to FE, which can easily form phytotoxicity, restricting the use of FE in paddy . The study revealed numerous differentially expressed genes (DEGs) between the two varieties of rice, and a total of 31 metabolic enzyme genes related to herbicide detoxification were screened .

Inducing Expression of Metabolic Genes

The study also indicated that 12 genes were potential metabolic genes resistant to FE in rice . The enhanced expression of GSTU6, DIMBOA UGT BX8, and ABCG39 was confirmed to be induced by the safener . The induced expression of these three genes might be crucial for resistance to herbicide phytotoxicity in crops .

Alleviating Nicosulfuron Injury in Maize

Isoxadifen-ethyl can effectively alleviate nicosulfuron injury in maize . Nicosulfuron is a sulfonylurea herbicide, and the safener isoxadifen-ethyl significantly enhances the tolerance of maize to nicosulfuron .

Enhancing Activity of Detoxifying Enzymes

When isoxadifen-ethyl and nicosulfuron are given simultaneously, isoxadifen-ethyl enhances the activity of glutathione S-transferases (GSTs) and acetolactate synthase activity in maize . The free acid 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic was equally effective at inducing GSTs as the parent ester and appeared to be the active safener .

Increasing Plant Metabolism of Herbicides

Isoxadifen-ethyl increases plant metabolism of herbicides through non-P450-catalyzed routes or through P450 monooxygenases not inhibited by piperonyl butoxide, 1-aminobenzotriazole, and malathion .

Reversing Effects of Nicosulfuron

Isoxadifen-ethyl, at a rate of 33 mg kg -1, completely reversed the effects of all doses (37.5–300 mg kg -1) of nicosulfuron on both of the maize cultivars .

Safety And Hazards

Isoxadifen-ethyl is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,5-diphenyl-4H-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGSCCPVERXFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175200
Record name 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxadifen

CAS RN

209866-92-2
Record name Isoxadifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209866-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxadifen [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209866922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXADIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72348710GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
803
Citations
L Sun, R Wu, W Su, Z Gao, C Lu - PloS one, 2017 - journals.plos.org
… the physiological basis for the protective action of isoxadifen-ethyl, and (2) … of isoxadifen-ethyl. Our hypothesis was that the effects of these P450 inhibitors would be offset by isoxadifen-…
Number of citations: 30 journals.plos.org
L Cutti, CAG Rigon, N Girelli… - Pest Management …, 2022 - Wiley Online Library
… the effect of the safener isoxadifen-ethyl on the … safener isoxadifen-ethyl. While this biotype survived doses greater than 2208 g ha −1 of the formulation fenoxaprop-p-ethyl + isoxadifen-…
Number of citations: 6 onlinelibrary.wiley.com
CAG Rigon, L Cutti, PS Angonese, E Sulzbach… - Plant Science, 2021 - Elsevier
… This work investigated the effect of the safener isoxadifen-ethyl (IS) in combination with fenoxaprop-p-ethyl (FE) on the evolution of herbicide resistance in Echinochloa crus-galli under …
Number of citations: 4 www.sciencedirect.com
A Paporisch, B Rubin - Pesticide Biochemistry and Physiology, 2017 - Elsevier
… commonly formulated with the safener isoxadifen that is used for … safener isoxadifen and examine the heritability of those responses. IBER001 was sensitive to foramsulfuron + isoxadifen…
Number of citations: 26 www.sciencedirect.com
L Lucini, GP Molinari - Quality Assurance and Safety of Crops & …, 2011 - Wiley Online Library
Introduction The herbicide fenoxaprop‐P‐ethyl and its agronomic safener isoxadifen ethyl, are used on cereals, and their as well as main metabolites residues can occur in rice. …
Number of citations: 21 onlinelibrary.wiley.com
L Lucini, G Pietro Molinari - Pest Management Science …, 2010 - Wiley Online Library
… Isoxadifen-ethyl (IE) was used in this work to enhance the … Two isoxadifen-ethyl metabolites were also considered: 4,5-… on fenoxaprop-P-ethyl and isoxadifen-ethyl, was hence used in …
Number of citations: 41 onlinelibrary.wiley.com
S Zawahir, DM Roberts, C Palangasinghe… - Clinical …, 2009 - Taylor & Francis
Background. Herbicides are commonly ingested for self-harm, but relatively little has been published on poisoning with herbicides other than paraquat and glyphosate. We report here a …
Number of citations: 12 www.tandfonline.com
C Shen, W Tang, D Zeng, H Xu, W Su, R Wu - Weed Science, 2017 - cambridge.org
… seed treatment–based activity of isoxadifen-ethyl by modifying its structure and generating a series of isoxadifenethyl derivatives. To determine the isoxadifen-ethyl derivatives with high …
Number of citations: 21 www.cambridge.org
Y Zhao, W Li, L Sun, H Xu, W Su, F Xue, R Wu… - Pesticide Biochemistry …, 2022 - Elsevier
Fenoxaprop-P-ethyl (FE) is a highly effective weed control agent for rice fields, but it causes phytotoxicity in crops. A whole-plant bioassay has revealed that isoxadifen-ethyl hydrolysate …
Number of citations: 7 www.sciencedirect.com
L Sun, H Xu, W Su, F Xue, S An, C Lu, R Wu - Plant Physiology and …, 2018 - Elsevier
Herbicide safeners protect crop plants from herbicide phytotoxicity, but an understanding of their molecular mechanisms is still lacking. We investigated the effects of the safener …
Number of citations: 23 www.sciencedirect.com

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